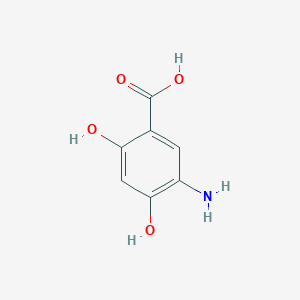

5-Amino-2,4-dihydroxybenzoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Properties

5-Amino-2,4-dihydroxybenzoic acid: has been studied for its antioxidant capabilities. The compound’s ability to donate hydrogen and scavenge free radicals makes it a potential candidate for preventing oxidative stress-related diseases. It can be used in assays like DPPH, ABTS, FRAP, CUPRAC, and Trolox oxidation to evaluate its anti-/pro-oxidant properties .

Antimicrobial Activity

This compound exhibits antimicrobial activity against a range of pathogens such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , Salmonella enteritidis , and Candida albicans . Its application in developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance .

Cancer Research

In cancer research, 5-Amino-2,4-dihydroxybenzoic acid can be utilized to study its cytotoxic effects on various cancer cell lines. Its role in inducing apoptosis and inhibiting proliferation makes it a compound of interest in developing chemotherapeutic agents .

Dietary Supplements and Functional Foods

Due to its bioactive properties, this compound can be incorporated into dietary supplements and functional foods. It can contribute to the nutritional value and health benefits of these products, potentially aiding in the prevention of chronic diseases .

Lipophilicity Estimation

The lipophilicity of 5-Amino-2,4-dihydroxybenzoic acid can be estimated using experimental (HPLC) and theoretical methods. This property is crucial for understanding the compound’s behavior in biological systems and its potential bioavailability .

Supramolecular Chemistry

5-Amino-2,4-dihydroxybenzoic acid: can form supramolecular assemblies through hydrogen bonding interactions. This application is important in the field of crystal engineering and the design of new materials with specific properties .

Organic Synthesis and Pharmaceuticals

As an important raw material and intermediate, 5-Amino-2,4-dihydroxybenzoic acid is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. Its versatility in chemical reactions makes it valuable for industrial applications .

Health Benefits and Food Technology

The health benefits associated with hydroxybenzoic acids, including anti-inflammatory, anti-allergenic, immunoregulatory, and cardioprotective capabilities, make 5-Amino-2,4-dihydroxybenzoic acid a compound of interest in food technology and medical research .

Mecanismo De Acción

Mode of Action

It is known that hydroxybenzoic acids can have antioxidant properties , which suggests that 5-Amino-2,4-dihydroxybenzoic acid may interact with its targets to neutralize reactive oxygen species and reduce oxidative stress.

Biochemical Pathways

Given its potential antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Based on its potential antioxidant properties , it may help protect cells from damage caused by reactive oxygen species, thereby contributing to cellular health and function.

Safety and Hazards

The safety data sheet for 5-Amino-2,4-dihydroxybenzoic acid indicates that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDMNZRFRZYKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593295 | |

| Record name | 5-Amino-2,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-dihydroxybenzoic acid | |

CAS RN |

69938-56-3 | |

| Record name | 5-Amino-2,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

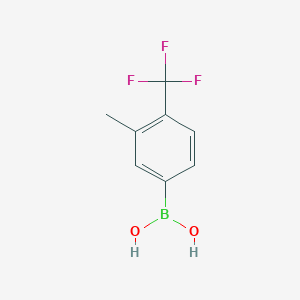

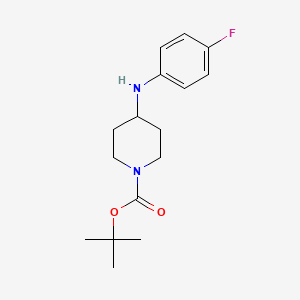

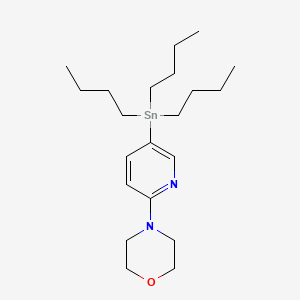

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

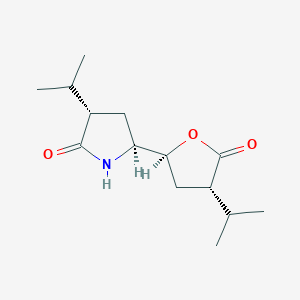

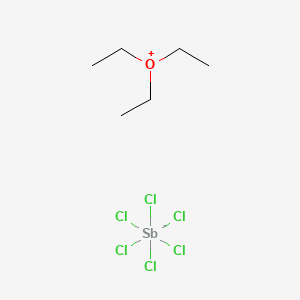

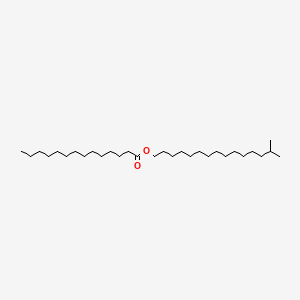

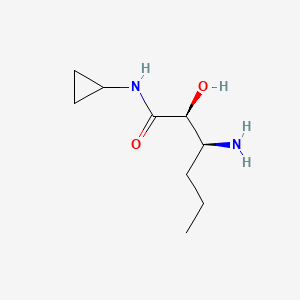

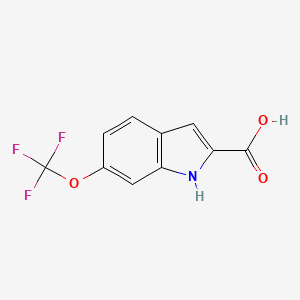

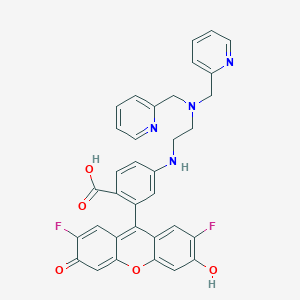

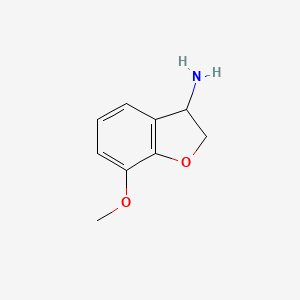

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid](/img/structure/B1602695.png)